molecular formula C16H20ClNO2S B7813036 5-(Hexylamino)naphthalene-1-sulfonyl chloride

5-(Hexylamino)naphthalene-1-sulfonyl chloride

Cat. No.: B7813036
M. Wt: 325.9 g/mol
InChI Key: QLBRQOAXZLYLAS-UHFFFAOYSA-N
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Description

5-(Hexylamino)naphthalene-1-sulfonyl chloride is an organic compound with the molecular formula C16H20ClNO2S. It is a derivative of naphthalene, characterized by the presence of a hexylamino group at the 5-position and a sulfonyl chloride group at the 1-position. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Hexylamino)naphthalene-1-sulfonyl chloride typically involves the reaction of naphthalene-1-sulfonyl chloride with hexylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:

Naphthalene-1-sulfonyl chloride+Hexylamine5-(Hexylamino)naphthalene-1-sulfonyl chloride\text{Naphthalene-1-sulfonyl chloride} + \text{Hexylamine} \rightarrow \text{this compound} Naphthalene-1-sulfonyl chloride+Hexylamine→5-(Hexylamino)naphthalene-1-sulfonyl chloride

The reaction is usually performed in an organic solvent such as dichloromethane or chloroform, and the mixture is stirred at room temperature or slightly elevated temperatures. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(Hexylamino)naphthalene-1-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate, and sulfonothioate derivatives.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Catalysts: Palladium catalysts for coupling reactions

Major Products Formed

    Sulfonamides: Formed by the reaction with amines

    Sulfonates: Formed by the reaction with alcohols

    Sulfonothioates: Formed by the reaction with thiols

    Biaryl Compounds: Formed by coupling reactions

Scientific Research Applications

5-(Hexylamino)naphthalene-1-sulfonyl chloride is widely used in scientific research due to its unique chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 5-(Hexylamino)naphthalene-1-sulfonyl chloride involves the formation of covalent bonds with nucleophilic groups in target molecules. The sulfonyl chloride group reacts with primary and secondary amines, forming stable sulfonamide linkages. This reaction is highly specific and efficient, making the compound a valuable tool in chemical biology and medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Hexylamino)naphthalene-1-sulfonyl chloride is unique due to the presence of the hexylamino group, which imparts distinct hydrophobic properties and enhances its interaction with hydrophobic biomolecules. This makes it particularly useful in labeling and studying membrane proteins and other hydrophobic targets.

Properties

IUPAC Name

5-(hexylamino)naphthalene-1-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClNO2S/c1-2-3-4-5-12-18-15-10-6-9-14-13(15)8-7-11-16(14)21(17,19)20/h6-11,18H,2-5,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLBRQOAXZLYLAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCNC1=CC=CC2=C1C=CC=C2S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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